molecular formula C10H9ClO B2894807 4-Chloro-6-methyl-1-indanone CAS No. 174603-62-4

4-Chloro-6-methyl-1-indanone

Cat. No.: B2894807
CAS No.: 174603-62-4
M. Wt: 180.63
InChI Key: RFSLFDJIWTWXAS-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-1-indanone is a substituted indanone, a class of compounds known for their diverse biological activities and applications in various fields. Indanones are prominent motifs found in numerous natural products and pharmaceuticals due to their easy accessibility and versatile reactivity .

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one are currently unknown. This compound is a derivative of indane , which has been found to have various biological activities . .

Mode of Action

It’s possible that it may interact with its targets in a similar manner to other indane derivatives

Biochemical Pathways

Indane derivatives have been found to affect various pathways

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, certain conditions such as temperature and light exposure can affect a compound’s stability . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-6-methyl-1-indanone can be synthesized through various methods. One common approach involves the photolysis of α-chloro-2′,5′-dimethylacetophenone, which yields 6-methyl-1-indanone . Another method includes the irradiation of 2,5-dimethylphenacyl (DMP) esters .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale photolysis reactions under controlled conditions to ensure high yields and purity. The use of advanced photoreactors and optimized reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-methyl-1-indanone undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: Halogen substitution reactions can introduce different functional groups into the indanone structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Chloro-6-methyl-1-indanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Chloro-6-methyl-1-indanone is unique due to the presence of both chloro and methyl substituents, which confer specific chemical and biological properties

Properties

IUPAC Name

4-chloro-6-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c1-6-4-8-7(9(11)5-6)2-3-10(8)12/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSLFDJIWTWXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC2=O)C(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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